tert-Butyl (2-morpholino-2-oxoethyl)carbamate
Overview
Description
Mechanism of Action
Mode of Action
Given its structural similarity to other carbamate compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Pharmacokinetics
The compound’s stability under various conditions suggests that it may have suitable pharmacokinetic properties for certain applications .
Action Environment
The action, efficacy, and stability of “tert-Butyl (2-morpholino-2-oxoethyl)carbamate” can be influenced by various environmental factors. For instance, the compound’s stability is reported to be optimal at storage temperatures of 2-8°C . Other factors, such as pH and the presence of other chemicals, may also influence the compound’s action and stability.
Preparation Methods
The synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-aminoacetaldehyde diethyl acetal in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then treated with morpholine to yield the final product . The reaction conditions usually involve maintaining the temperature at around 0-5°C and using an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
tert-Butyl (2-morpholino-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl (2-morpholino-2-oxoethyl)carbamate has several scientific research applications:
Comparison with Similar Compounds
tert-Butyl (2-morpholino-2-oxoethyl)carbamate can be compared with similar compounds such as:
tert-Butyl N-(2-oxoethyl)carbamate: This compound has a similar structure but lacks the morpholine ring, which may affect its reactivity and applications.
N-Boc-2-aminoacetaldehyde: This compound is used as a building block in organic synthesis and has similar reactivity but different applications due to its distinct structure.
Biological Activity
tert-Butyl (2-morpholino-2-oxoethyl)carbamate, also known as Boc-Gly-Mor, is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is synthesized through various methods and has been studied for its pharmacological properties, particularly in the context of drug design and development.
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 235.26 g/mol
- Melting Point : 114–116 °C
- Solubility : Moderate solubility in organic solvents
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound show promising results against antibiotic-resistant bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa . This is significant given the rising concern over antibiotic resistance.
- Topoisomerase Inhibition : The compound has been explored for its potential as a topoisomerase II inhibitor. Topoisomerases are essential enzymes that manage DNA supercoiling and are critical targets in cancer therapy. Inhibitors of these enzymes can prevent cancer cell proliferation .
- P-glycoprotein Modulation : There is evidence that compounds derived from this scaffold can influence P-glycoprotein (P-gp) activity, which is crucial in drug metabolism and resistance mechanisms . This property could enhance the efficacy of co-administered drugs by increasing their bioavailability.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically yielding around 62% efficiency . Various derivatives have been synthesized to optimize biological activity and pharmacokinetic properties.
Compound | Yield (%) | Melting Point (°C) | Biological Activity |
---|---|---|---|
Boc-Gly-Mor | 62 | 114–116 | Antimicrobial, Topoisomerase Inhibitor |
Derivative A | TBD | TBD | TBD |
Derivative B | TBD | TBD | TBD |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against strains of A. baumannii, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL . This activity was attributed to their ability to inhibit bacterial DNA gyrase.
- Topoisomerase II Inhibition : Research highlighted the structural modifications that enhance the inhibitory effects on topoisomerase II, suggesting that certain functional groups can significantly improve potency against this target .
- P-glycoprotein Interaction : Compounds related to this compound were shown to stimulate ATPase activity in P-gp, indicating their potential as modulators of drug transport mechanisms . This could lead to improved therapeutic outcomes in multi-drug resistant scenarios.
Properties
IUPAC Name |
tert-butyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)12-8-9(14)13-4-6-16-7-5-13/h4-8H2,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJJMXIKWJWZBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441472 | |
Record name | tert-Butyl [2-(morpholin-4-yl)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114703-81-0 | |
Record name | tert-Butyl [2-(morpholin-4-yl)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 114703-81-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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